molecular formula C13H28N2 B5061155 N'-cyclooctyl-N,N,N'-trimethylethane-1,2-diamine

N'-cyclooctyl-N,N,N'-trimethylethane-1,2-diamine

Cat. No.: B5061155
M. Wt: 212.37 g/mol
InChI Key: KRTAXJPFXXSTHQ-UHFFFAOYSA-N
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Description

N’-cyclooctyl-N,N,N’-trimethylethane-1,2-diamine is an organic compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of a cyclooctyl group attached to one of the nitrogen atoms, along with three methyl groups attached to the nitrogen atoms. It is a versatile compound used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclooctyl-N,N,N’-trimethylethane-1,2-diamine typically involves the reaction of cyclooctylamine with N,N-dimethylethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a specific temperature and pressure to ensure optimal yield.

Industrial Production Methods

Industrial production of N’-cyclooctyl-N,N,N’-trimethylethane-1,2-diamine involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N’-cyclooctyl-N,N,N’-trimethylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or nitroso compounds.

    Reduction: Reduction reactions can convert the compound into different amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and nitroso compounds.

    Reduction: Formation of secondary and tertiary amines.

    Substitution: Formation of substituted ethylenediamines.

Scientific Research Applications

N’-cyclooctyl-N,N,N’-trimethylethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of surfactants, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-cyclooctyl-N,N,N’-trimethylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal ions and forming stable complexes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’-trimethylethylenediamine: A similar compound with three methyl groups attached to the nitrogen atoms but lacking the cyclooctyl group.

    N,N,N’-dimethylethylenediamine: Another related compound with two methyl groups attached to the nitrogen atoms.

Uniqueness

N’-cyclooctyl-N,N,N’-trimethylethane-1,2-diamine is unique due to the presence of the cyclooctyl group, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and makes it suitable for specific applications that other similar compounds may not be able to achieve.

Properties

IUPAC Name

N'-cyclooctyl-N,N,N'-trimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2/c1-14(2)11-12-15(3)13-9-7-5-4-6-8-10-13/h13H,4-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTAXJPFXXSTHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C1CCCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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